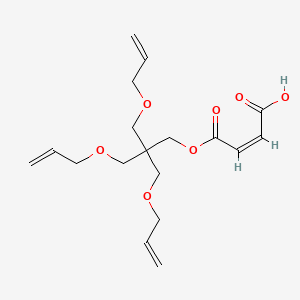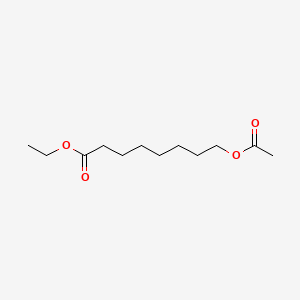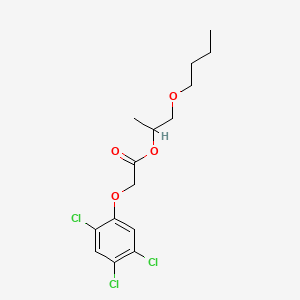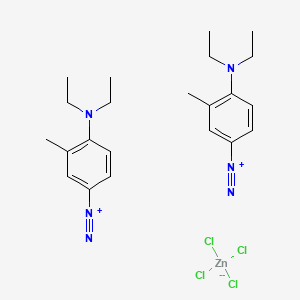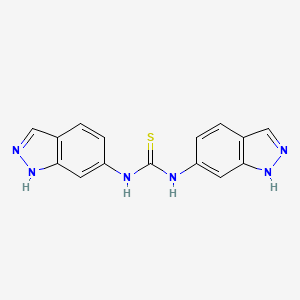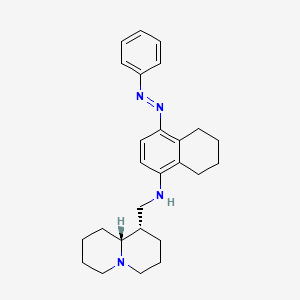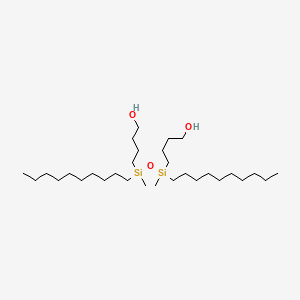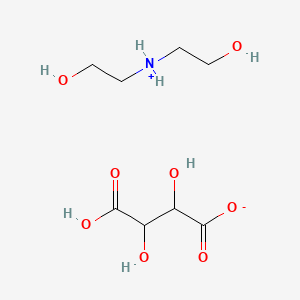
2-Propenamide, N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2-methyl- is a chemical compound with the molecular formula C7H13NO4. It is a colorless crystalline solid that is soluble in water and some organic solvents. This compound is known for its active double bond, which allows it to undergo polymerization and other chemical reactions .
Preparation Methods
2-Propenamide, N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2-methyl- is primarily synthesized through the reaction of amino acrylic acid with trimethanol main heterobutanol amine. The specific synthesis method can be found in relevant literature and patent technology . Industrial production methods involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Polymerization: Due to its active double bond, it can polymerize to form cross-linked polymers.
Substitution Reactions: The hydroxymethyl group allows it to participate in substitution reactions under certain conditions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific reagents and conditions vary.
Common reagents used in these reactions include catalysts for polymerization and specific oxidizing or reducing agents. The major products formed from these reactions are typically cross-linked polymers and substituted derivatives .
Scientific Research Applications
2-Propenamide, N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2-methyl- has several scientific research applications:
Biochemistry: It is used as a cross-linking agent in polyacrylamide gel electrophoresis.
Polymer Science: It is utilized in the preparation of polymer materials and adhesives.
Fluorescent Probes: It can be used to prepare fluorescent probes for various biological and chemical assays.
Mechanism of Action
The mechanism of action of 2-Propenamide, N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2-methyl- involves its ability to form cross-linked polymers. The active double bond reacts with other molecules to generate these polymers, which can then interact with various molecular targets and pathways. The hydroxymethyl group enhances its water solubility, allowing it to be used in aqueous environments .
Comparison with Similar Compounds
Similar compounds include:
N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2-propenamide: This compound has similar properties but lacks the methyl group.
N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-acrylamide: Another similar compound used in polymer science and biochemistry.
The uniqueness of 2-Propenamide, N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2-methyl- lies in its specific structure, which provides distinct reactivity and solubility properties .
Properties
CAS No. |
5001-88-7 |
|---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C8H15NO4/c1-6(2)7(13)9-8(3-10,4-11)5-12/h10-12H,1,3-5H2,2H3,(H,9,13) |
InChI Key |
PQWVIUSCFLEBHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NC(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


